

# Application Notes and Protocols for Crystallizing Human Notum for Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Notum is a highly conserved carboxylesterase that acts as a negative regulator of the Wnt signaling pathway by removing an essential palmitoleate group from Wnt proteins.[1] This inhibition of Wnt signaling makes Notum a compelling therapeutic target for a range of diseases, including osteoporosis, neurodegenerative disorders, and certain cancers.[1][2] Structural studies of Notum are crucial for understanding its mechanism of action and for the rational design of potent and specific inhibitors. This document provides a detailed protocol for the expression, purification, and crystallization of human Notum for X-ray crystallographic studies, enabling the determination of its three-dimensional structure, alone or in complex with inhibitors.

## Introduction to Notum and its Role in Wnt Signaling

The Wnt signaling pathway is a critical regulator of embryonic development, adult tissue homeostasis, and cellular regeneration.[3] The signaling cascade is initiated by the binding of lipid-modified Wnt ligands to their cell-surface Frizzled receptors.[4] The enzyme Porcupine attaches a palmitoleic acid moiety to a conserved serine residue on Wnt proteins, a modification essential for their biological activity.[4] Notum, an extracellular carboxylesterase, reverses this process by hydrolyzing the palmitoleate group from Wnt ligands, thereby



inactivating them and downregulating Wnt signaling.[1][4] Pharmacological inhibition of Notum can restore Wnt signaling, offering a promising therapeutic strategy for conditions characterized by diminished Wnt activity.[2]

Below is a diagram illustrating the canonical Wnt signaling pathway and the inhibitory role of Notum.



Click to download full resolution via product page

Caption: The role of Notum in the canonical Wnt signaling pathway.

## Experimental Protocols Expression and Purification of Recombinant Human Notum

This protocol details the expression of a C-terminally His-tagged human Notum construct (residues 81-451 with a C330S mutation) in a stable HEK293S GNTI- cell line, followed by a two-step purification process.[2][4] The C330S mutation is introduced to prevent potential



disulfide-linked dimerization, which could interfere with crystallization. The use of a GNTI- cell line results in the production of glycoproteins with simplified, uniform N-glycans, which are more amenable to enzymatic removal prior to crystallization.

#### Materials:

- Stable HEK293S GNTI- cell line expressing human Notum (S81-T451, C330S) with a Cterminal 6xHis tag
- · Roller bottles for cell culture
- Conditioned cell culture medium
- Dialysis tubing (10 kDa MWCO)
- HisTrap Excel column (GE Healthcare)
- Superdex 200 16/60 size-exclusion chromatography column (GE Healthcare)
- Endo F1 (endo-β-N-acetylglucosaminidase F1)
- Buffer A: 20 mM Tris-HCl pH 8.0, 150 mM NaCl
- Buffer B: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 500 mM Imidazole
- SEC Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl

#### Procedure:

- Cell Culture and Protein Expression: Expand the stable HEK293S GNTI- Notum cell line in roller bottles according to standard cell culture protocols.[4]
- Harvesting and Clarification: Collect the conditioned medium containing the secreted Notum protein.
- Dialysis: Dialyze the conditioned medium extensively against Buffer A at 4°C to prepare the sample for affinity chromatography.[4]



### Affinity Chromatography:

- Load the dialyzed medium onto a 5 mL HisTrap Excel column pre-equilibrated with Buffer
   A.
- Wash the column with Buffer A containing 20 mM imidazole to remove non-specifically bound proteins.[4]
- Elute the His-tagged Notum protein with a linear gradient of imidazole (20-500 mM) using Buffer B.
- Collect fractions and analyze by SDS-PAGE to identify those containing Notum.
- · Size-Exclusion Chromatography:
  - Pool the fractions containing Notum from the affinity chromatography step and concentrate the protein.
  - Load the concentrated protein onto a Superdex 200 16/60 column pre-equilibrated with SEC Buffer.
  - Collect fractions corresponding to the monomeric Notum peak.
  - Assess the purity of the fractions by SDS-PAGE; fractions with >95% purity should be pooled.
- Deglycosylation:
  - To the purified Notum protein, add Endo F1 and incubate at 37°C for 1 hour to remove the flexible N-linked glycans, which can hinder crystallization.[4]
- Final Concentration: Concentrate the deglycosylated Notum protein to a final concentration of 5 mg/mL for crystallization trials.[4] The protein concentration can be determined using a spectrophotometer and the calculated extinction coefficient for the Notum construct.

Below is a diagram illustrating the workflow for Notum expression and purification.





Click to download full resolution via product page

Caption: Workflow for the expression and purification of human Notum.

## **Crystallization of Human Notum**



This protocol describes the crystallization of purified, deglycosylated human Notum using the sitting drop vapor diffusion method.[4] This technique involves equilibrating a small drop of the protein-precipitant mixture against a larger reservoir of the precipitant solution, which slowly concentrates the protein, leading to the formation of crystals.

#### Materials:

- Purified, deglycosylated human Notum at 5 mg/mL in SEC Buffer
- 96-well Swissci/MRC plates
- Reservoir Solution: 1.5 M Ammonium Sulphate, 0.1 M Sodium Citrate, pH 4.2[4]

#### Procedure:

- Plate Setup: Pipette 50-100  $\mu$ L of the reservoir solution into the wells of a 96-well sitting drop plate.
- Drop Preparation: In the sitting drop post, mix 200 nL of the purified Notum protein solution (5 mg/mL) with 100 nL of the reservoir solution.[4]
- Incubation: Seal the plate and incubate at 21°C.[4]
- Crystal Monitoring: Monitor the drops for crystal growth over several days to weeks. Notum crystals should appear as small, well-defined, three-dimensional structures.

## Co-crystallization with Inhibitors by Soaking

For structural studies of Notum in complex with inhibitors, crystal soaking is a common and effective method.[4] This involves diffusing the inhibitor into pre-formed crystals of apo-Notum.

#### Materials:

- Crystals of apo-Notum grown as described above
- Inhibitor stock solution (e.g., in DMSO)



 Cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol or another suitable cryoprotectant)

#### Procedure:

- Prepare Soaking Solution: Prepare a solution of the reservoir solution containing the inhibitor at the desired concentration.
- Crystal Soaking: Carefully transfer the apo-Notum crystals into a drop of the soaking solution. The soaking time can vary from minutes to hours, depending on the inhibitor.
- Cryoprotection: Briefly transfer the soaked crystals to the cryoprotectant solution before flash-cooling in liquid nitrogen.
- Data Collection: The flash-cooled crystals are then ready for X-ray diffraction data collection.

## **Data Presentation**

The following tables summarize the key quantitative data for the expression, purification, and crystallization of human Notum.

Table 1: Protein Purification Summary

| Purification Step                | Protein Yield (mg) | Purity (%) |
|----------------------------------|--------------------|------------|
| Conditioned Medium               | Variable           | < 5        |
| HisTrap Affinity Chromatography  | 5 - 10             | > 85       |
| Size-Exclusion<br>Chromatography | 2 - 5              | > 95       |

Table 2: Crystallization Conditions



| Parameter                      | Value                                                    |
|--------------------------------|----------------------------------------------------------|
| Protein Concentration          | 5 mg/mL                                                  |
| Crystallization Method         | Sitting Drop Vapor Diffusion                             |
| Reservoir Solution             | 1.5 M Ammonium Sulphate, 0.1 M Sodium<br>Citrate, pH 4.2 |
| Drop Ratio (Protein:Reservoir) | 2:1 (200 nL : 100 nL)                                    |
| Temperature                    | 21°C                                                     |

Table 3: Example X-ray Data Collection Statistics for Notum-Inhibitor Complex

| Parameter                           | Value                            |
|-------------------------------------|----------------------------------|
| PDB Code                            | 7ARG (Notum with inhibitor 1)[4] |
| Resolution (Å)                      | 1.2 - 1.4                        |
| Space Group                         | P41212                           |
| Unit Cell Dimensions (a, b, c in Å) | 88.9, 88.9, 107.4                |
| R-work / R-free (%)                 | 15.8 / 18.2                      |

## Conclusion

This application note provides a comprehensive and detailed protocol for the successful crystallization of human Notum, a critical step for structural biology studies and structure-based drug design. By following these procedures for protein expression, purification, and crystallization, researchers can obtain high-quality crystals of Notum, both in its apo form and in complex with inhibitors. The resulting structural information will be invaluable for elucidating the molecular mechanisms of Notum function and for the development of novel therapeutics targeting the Wnt signaling pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Small-molecule inhibitors of carboxylesterase Notum PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Structural Analysis and Development of Notum Fragment Screening Hits PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights into Notum Covalent Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Crystallizing Human Notum for Structural Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10805817#protocol-for-crystallizing-notum-for-structural-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com